6-Ethynylpicolinic acid

Catalog No.
S3653427
CAS No.
1256824-26-6
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethynylpicolinic acid

CAS Number

1256824-26-6

Product Name

6-Ethynylpicolinic acid

IUPAC Name

6-ethynylpyridine-2-carboxylic acid

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h1,3-5H,(H,10,11)

InChI Key

UANOXJFTBHFTNO-UHFFFAOYSA-N

SMILES

C#CC1=NC(=CC=C1)C(=O)O

Canonical SMILES

C#CC1=NC(=CC=C1)C(=O)O

6-Ethynylpicolinic acid is characterized by the presence of an ethynyl group attached to the 6-position of the picolinic acid structure. Its molecular formula is C8H7NO2, and it features a pyridine ring with a carboxylic acid functional group. The compound is typically a white to beige solid, soluble in organic solvents, and exhibits notable physical and chemical properties that make it suitable for various applications.

, including:

  • Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Mitsunobu Reaction: This compound has been studied as a partner in the Mitsunobu reaction, which is useful for forming carbon-nitrogen bonds .
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of substituted pyridines.

Research indicates that 6-ethynylpicolinic acid exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
  • Metal Chelation: The compound can chelate metal ions, which is significant in biochemistry and pharmacology.
  • Potential Antidiabetic Effects: Studies suggest its involvement in insulin-mimetic activities through interactions with metalloenzyme inhibitors .

Several synthetic pathways have been developed for producing 6-ethynylpicolinic acid:

  • From Picolinic Acid Derivatives: Starting from 6-methylpicolinic acid, the introduction of an ethynyl group can be achieved through various alkylation methods.
  • Using Alkynes: Direct reaction of picolinic acid with acetylene under specific catalytic conditions can yield 6-ethynylpicolinic acid.
  • Functionalization Reactions: Various functionalization techniques such as Sonogashira coupling have been employed to introduce the ethynyl group at the desired position on the pyridine ring.

The unique properties of 6-ethynylpicolinic acid make it valuable in several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Materials Science: Its derivatives are used in creating advanced materials with specific electronic or optical properties.
  • Agricultural Chemistry: Research is ongoing into its potential use as a pesticide or herbicide due to its biological activity.

Interaction studies have revealed that 6-ethynylpicolinic acid can interact with various biomolecules:

  • Serum Albumin Binding: Studies have demonstrated its ability to bind to human serum albumin, affecting its bioavailability and pharmacokinetics .
  • Metalloenzyme Inhibition: The compound's chelation properties allow it to inhibit metalloenzymes, which could be leveraged in drug design .

Several compounds share structural similarities with 6-ethynylpicolinic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
6-Methylpicolinic AcidC7H7NO2Contains a methyl group instead of ethynyl
2-Pyridinecarboxylic AcidC6H5NO2Lacks the ethynyl group; simpler structure
4-EthynylpyridineC8H7NSimilar ethynyl group but lacks carboxylic acid
3-EthynylpyridineC8H7NEthynyl substituted at a different position

Uniqueness of 6-Ethynylpicolinic Acid:

  • The presence of both an ethynyl group and a carboxylic acid functional group distinguishes it from other similar compounds, providing unique reactivity and biological properties.

XLogP3

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Dates

Last modified: 07-26-2023

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